2-((p-Aminophenyl)sulphonyl)ethanol

Description

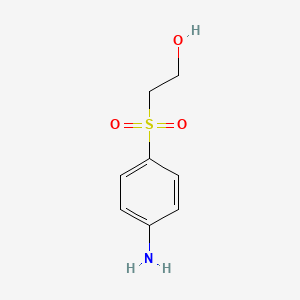

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)sulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCNRHJJGXZFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200455 | |

| Record name | 2-((p-Aminophenyl)sulphonyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5246-58-2 | |

| Record name | 4-(2-Hydroxyethylsulfonyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5246-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((p-Aminophenyl)sulfonyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005246582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5246-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-((p-Aminophenyl)sulphonyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(p-aminophenyl)sulphonyl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((P-AMINOPHENYL)SULFONYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN6MM7B3VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: 2-((p-Aminophenyl)sulphonyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-((p-Aminophenyl)sulphonyl)ethanol, also known as 4-(2-Hydroxyethylsulfonyl)aniline. The document collates available data on its physical and chemical characteristics, synthesis, and safety information. It is important to note that while this compound is utilized as an intermediate, particularly in the synthesis of reactive dyes, its biological properties and specific, detailed experimental protocols are not extensively documented in publicly available scientific literature. This guide aims to consolidate the existing knowledge to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a substituted aniline and sulfone. Its core structure consists of a para-substituted aminophenyl group attached to a sulfonyl group, which is further bonded to an ethanol moiety.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₃S | [1] |

| Molecular Weight | 201.24 g/mol | [1] |

| CAS Number | 5246-58-2 | [1] |

| Appearance | Solid (form not specified) | [2] |

| Melting Point | 210-213 °C (decomposes) | [1] |

| Boiling Point | 469.2 ± 45.0 °C (Predicted) | [1] |

| Density | 1.364 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.83 ± 0.10 (Predicted) | [1] |

| LogP | -0.1 (Predicted) | [3] |

Solubility

Spectral Data

Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and mass spectra for this compound are not widely published. Predicted mass spectrometry data indicates the following potential adducts:

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 202.05324 |

| [M+Na]⁺ | 224.03518 |

| [M-H]⁻ | 200.03868 |

| [M]⁺ | 201.04541 |

| [M]⁻ | 201.04651 |

| (Data sourced from PubChemLite)[3] |

Synthesis and Reactivity

Synthetic Approach

A common synthetic route to this compound is as an intermediate in the production of its hydrogen sulfate ester, a precursor for reactive dyes.[4] A generalized multi-step synthesis is outlined in a German patent.[4] The process begins with acetanilide and proceeds through sulfonation, reduction, saponification, and ethoxylation.

A logical workflow for this synthesis is presented below.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not available in the peer-reviewed literature. The following is an interpretation of the process described in patent DE19540544A1 for the synthesis of the hydrogen sulfate ester, where the target compound is an intermediate.[4]

-

Step 1: Sulfochlorination of Acetanilide: Acetanilide is reacted with chlorosulfonic acid and thionyl chloride. The patent suggests adding acetanilide to chlorosulfonic acid at a temperature below 35°C, followed by heating. Thionyl chloride is then added, and the reaction mixture is heated further. The product, p-acetamidobenzenesulfonyl chloride, is isolated by pouring the reaction mixture onto ice and filtering the precipitate.[4]

-

Step 2: Reduction to Sulfinate: The resulting p-acetamidobenzenesulfonyl chloride is reduced to p-acetamidobenzenesulfinate. This can be achieved using a reducing agent such as sodium sulfite in an aqueous solution.[4]

-

Step 3: Saponification: The N-acetyl group of p-acetamidobenzenesulfinate is hydrolyzed (saponified), typically under basic conditions, to yield p-aminobenzenesulfinate.[4]

-

Step 4: Ethoxylation: The p-aminobenzenesulfinate is then ethoxylated to form this compound.[4] The patent does not provide specific conditions for this step.

-

Step 5 (for derivative): Esterification: For the synthesis of the final product in the patent, the hydroxyl group of this compound is esterified with a sulfonating agent to form the hydrogen sulfate ester.[4]

Note: This is a generalized procedure and requires optimization of reaction conditions, purification methods, and analytical characterization for practical application.

Reactivity

The chemical reactivity of this compound is dictated by its three main functional groups: the primary aromatic amine, the sulfone, and the primary alcohol.

-

The aromatic amine can undergo diazotization followed by coupling reactions, which is a common application in the synthesis of azo dyes. It can also be acylated or alkylated.

-

The sulfonyl group is generally stable and unreactive under most conditions.

-

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, and it can undergo esterification, as seen in the synthesis of its hydrogen sulfate derivative.[4]

Biological Activity and Signaling Pathways

There is a notable lack of publicly available data on the biological activity, cytotoxicity, and mechanism of action of this compound. While the broader class of aniline derivatives can exhibit a range of biological effects, including toxicity, specific studies on this compound are absent from the scientific literature.[5][6][7] Consequently, no signaling pathways have been identified as being directly modulated by this compound.

Professionals in drug development should treat this compound as having unknown biological effects and handle it with appropriate caution until further toxicological and pharmacological data becomes available.

Safety and Handling

Hazard Identification

Based on available safety data for the isomeric 2-((3-Aminophenyl)sulfonyl)ethanol and related compounds, this compound should be handled as a potential irritant.[2][8]

-

Eye Irritation: May cause serious eye irritation.[1]

-

Skin Irritation: May cause skin irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1]

Recommended Handling Procedures

Standard laboratory safety protocols should be followed when handling this compound.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear safety glasses with side-shields or goggles.

-

Wear a lab coat.

-

-

Hygiene: Wash hands thoroughly after handling.

Conclusion

This compound is a chemical intermediate with defined physical properties but limited characterization in the public domain. The primary application appears to be in the synthesis of reactive dyes, with its synthesis outlined in the patent literature. A significant gap exists in the understanding of its biological activity, with no published studies on its pharmacology, toxicology, or interaction with cellular signaling pathways. Researchers and drug development professionals should be aware of this lack of data and exercise due caution when handling and considering this compound for any biological application. Further research is warranted to fully characterize its spectral properties, develop detailed and optimized synthetic protocols, and investigate its potential biological effects.

References

- 1. 2-[(p-aminophenyl)sulphonyl]ethanol | 5246-58-2 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. PubChemLite - this compound (C8H11NO3S) [pubchemlite.lcsb.uni.lu]

- 4. DE19540544A1 - Ethanol-2-Ã(4-aminophenyl)-sulphonyl¨ hydrogen sulphate compound preparation - Google Patents [patents.google.com]

- 5. Mechanistic study on aniline-induced erythrocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic toxicity of aniline and 2,4-dichlorophenol to Daphnia magna Straus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The toxicology of an aniline-furfuryl alcohol-hydrazine vapor mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-[(3-Aminophenyl) Sulfonyl)Ethanol | 5246-57-1 [amp.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 2-((p-Aminophenyl)sulfonyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((p-Aminophenyl)sulfonyl)ethanol, a bifunctional organic molecule, holds potential as a versatile building block in medicinal chemistry and materials science. Its structure incorporates a p-substituted aniline moiety, a sulfonyl group, and a primary alcohol, offering multiple sites for chemical modification. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and proposed methodologies for its synthesis and characterization. Due to the limited availability of public domain experimental data, this guide combines established chemical principles with data extrapolated from closely related compounds to offer a predictive and practical resource.

Molecular Structure and Properties

The structural formula of 2-((p-Aminophenyl)sulfonyl)ethanol is C₈H₁₁NO₃S. The molecule consists of a central benzene ring substituted at the para position (1,4 positions) with an amino group (-NH₂) and a 2-hydroxyethyl)sulfonyl group (-SO₂CH₂CH₂OH).

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-((p-Aminophenyl)sulfonyl)ethanol.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃S | PubChem[1] |

| Molecular Weight | 201.24 g/mol | ChemSrc[2] |

| CAS Number | 5246-58-2 | ChemSrc[2] |

| Appearance | Solid (predicted) | - |

| Density | 1.364 g/cm³ (predicted) | ChemSrc[2] |

| Boiling Point | 469.2 °C at 760 mmHg (predicted) | ChemSrc[2] |

| SMILES | C1=CC(=CC=C1N)S(=O)(=O)CCO | PubChem[1] |

| InChI | InChI=1S/C8H11NO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6,9H2 | PubChem[1] |

Molecular Visualization

The two-dimensional chemical structure of 2-((p-Aminophenyl)sulfonyl)ethanol is depicted below.

References

In-Depth Technical Guide: Spectral Data for 2-((p-Aminophenyl)sulphonyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for the compound 2-((p-Aminophenyl)sulphonyl)ethanol. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide combines reported data for closely related structures, predicted values based on established spectroscopic principles, and detailed experimental protocols for obtaining such data. This information is intended to support researchers in the identification, characterization, and utilization of this compound in drug development and other scientific endeavors.

Compound Overview

Structure:

Chemical Formula: C₈H₁₁NO₃S

Molecular Weight: 201.24 g/mol

CAS Number: 5246-58-2[1]

Physical Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | 210-213 °C (decomposes) | ChemicalBook |

| Boiling Point | 469.2±45.0 °C (Predicted) | ChemicalBook |

| Density | 1.364±0.06 g/cm³ (Predicted) | ChemicalBook |

Spectral Data

The following tables summarize the predicted and, where available, experimental spectral data for this compound. It is important to note that much of the publicly available data pertains to its hydrogen sulfate ester derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.5 | d | 2H | Ar-H (ortho to SO₂) | Expected to be downfield due to the electron-withdrawing sulfonyl group. |

| ~6.7 | d | 2H | Ar-H (ortho to NH₂) | Expected to be upfield due to the electron-donating amino group. |

| ~5.8 | s | 2H | NH₂ | Chemical shift can vary depending on concentration and temperature. |

| ~4.9 | t | 1H | OH | Chemical shift and multiplicity can vary. May exchange with D₂O. |

| ~3.8 | t | 2H | SO₂-CH₂-CH₂ -OH | |

| ~3.3 | t | 2H | SO₂-CH₂ -CH₂-OH |

Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Notes |

| ~150 | C -NH₂ | Quaternary carbon attached to the amino group. |

| ~130 | C -SO₂ | Quaternary carbon attached to the sulfonyl group. |

| ~128 | Ar-C H (ortho to SO₂) | |

| ~113 | Ar-C H (ortho to NH₂) | |

| ~59 | SO₂-CH₂-C H₂-OH | |

| ~55 | SO₂-C H₂-CH₂-OH |

Infrared (IR) Spectroscopy

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | N-H bend (amine) |

| ~1500, ~1450 | Medium to Strong | Aromatic C=C stretch |

| 1300-1250 | Strong | Asymmetric SO₂ stretch |

| 1150-1100 | Strong | Symmetric SO₂ stretch |

| ~1050 | Strong | C-O stretch (alcohol) |

An FTIR spectrum for the related compound, Ethanol, 2-((4-aminophenyl)sulfonyl)-, 1-(hydrogen sulfate), was obtained using a Bruker IFS 85 A instrument with a KBr-Pellet technique[2].

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 201 | [M]⁺, Molecular ion |

| 183 | [M - H₂O]⁺ |

| 156 | [M - CH₂CH₂OH]⁺ |

| 108 | [H₂N-C₆H₄-S]⁺ |

| 92 | [H₂N-C₆H₄]⁺ |

UV-Vis Spectroscopy

Predicted UV-Vis Spectral Data (Solvent: Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~200-220 | High | π → π |

| ~280-300 | Medium | n → π |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Synthesis of this compound

A potential synthetic route involves the reduction of a nitro precursor.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the solvent is free of protonated impurities[3].

-

If the sample is not fully soluble, gentle warming or sonication may be applied.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy

Protocol for FT-IR Analysis (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample with a mortar and pestle to a fine powder.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample[4].

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry

Protocol for Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water[5].

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent system.

-

If necessary, add a small amount of formic acid or ammonium acetate to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic techniques for molecular structure elucidation.

References

- 1. Ethanol,2-[(4-aminophenyl)sulfonyl]- | CAS#:5246-58-2 | Chemsrc [chemsrc.com]

- 2. Ethanol, 2-((4-aminophenyl)sulfonyl)-, 1-(hydrogen sulfate) | C8H11NO6S2 | CID 75615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

2-((p-Aminophenyl)sulphonyl)ethanol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-((p-Aminophenyl)sulphonyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for this compound in organic solvents. Due to the limited direct quantitative data for this specific compound, this guide also includes solubility information for structurally related sulfonamides to offer valuable comparative insights. Furthermore, a detailed, generalized experimental protocol for determining solubility is presented, alongside a visualization of a relevant synthetic pathway.

Solubility of this compound: An Overview

Direct, quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. However, qualitative information suggests that its isomer, 2-[(3-Aminophenyl) Sulfonyl)Ethanol, is soluble in methanol[1]. This suggests that this compound is likely to exhibit some degree of solubility in polar organic solvents.

Comparative Solubility of Structurally Similar Sulfonamides

To provide a practical reference for researchers, the following table summarizes the experimental solubility data for other sulfonamides in a range of common organic solvents. This information can be used to estimate the potential solubility behavior of this compound. The solubility of various sulfonamides has been studied in neat and binary solvent mixtures[2].

| Sulfonamide | Solvent | Temperature (°C) | Solubility (Mole Fraction x 10^4) |

| Sulfamethoxazole | Methanol | 25 | 153 |

| Sulfamethoxazole | Ethanol | 25 | - |

| Sulfamethoxazole | 1-Propanol | 25 | - |

| Sulfamethoxazole | Acetone | 25 | - |

| Sulfamethoxazole | Chloroform | 25 | - |

| Sulfisoxazole | Methanol | 25 | - |

| Sulfisoxazole | Ethanol | 25 | - |

| Sulfisoxazole | 1-Propanol | 25 | - |

| Sulfisoxazole | Acetone | 25 | - |

| Sulfisoxazole | Chloroform | 25 | - |

| Sulphasalazine | Methanol | 25 | - |

| Sulphasalazine | Ethanol | 25 | - |

| Sulphasalazine | 1-Propanol | 25 | - |

| Sulphasalazine | Acetone | 25 | - |

| Sulphasalazine | Chloroform | 25 | - |

| Sulfadiazine | Cyclohexane | 25 | 5.18 |

| Sulfisomidine | Dioxane-Water | - | Exhibits a bell-shaped profile with a solubility maximum[3] |

| Sulfamethoxazole | N,N-Dimethylformamide | 25 | High |

| Sulfamethoxazole | Dimethyl Sulfoxide | 25 | High |

| Sulfamethizole | N,N-Dimethylformamide | 25 | Highest among tested solvents |

| Sulfamethizole | Dimethyl Sulfoxide | 25 | High |

| Sulfamethizole | Methanol | 25 | Moderate |

| Sulfamethizole | Acetonitrile | 25 | Low |

| Sulfamethizole | 1,4-Dioxane | 25 | Lower |

| Sulfamethizole | Water | 25 | Lowest |

The Extended Hildebrand solubility approach is a theoretical model that can be used to estimate the solubility of sulfonamides in binary and ternary solvent systems[3].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the common "shake-flask" method.

Objective: To determine the equilibrium solubility of a solid compound in a specific solvent at a given temperature.

Materials:

-

The solid compound (solute)

-

The organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is recommended to use a syringe fitted with a syringe filter.

-

Immediately dilute the collected sample with a known volume of a suitable solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as moles per liter (mol/L), grams per liter (g/L), or mole fraction.

-

Report the temperature at which the solubility was determined.

-

Visualization of Synthetic Pathway

The synthesis of aminophenyl-β-hydroxyethylsulfone, a class of compounds that includes this compound, is a critical process in the manufacturing of reactive dyes[4]. The following diagram illustrates a general synthetic pathway.

Caption: General synthetic pathway for aminophenyl-β-hydroxyethylsulfone. synthetic pathway for aminophenyl-β-hydroxyethylsulfone.

References

- 1. 2-[(3-Aminophenyl) Sulfonyl)Ethanol CAS#: 5246-57-1 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4612394A - Process for producing aminophenyl-β-hydroxyethylsulfone - Google Patents [patents.google.com]

In-Depth Technical Guide: The Core Mechanism of Action of p-Aminophenyl Ethanol Derivatives as Beta-3 Adrenergic Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of p-aminophenyl ethanol represent a significant class of compounds demonstrating potent and selective agonist activity at the beta-3 adrenergic receptor (β3-AR). This technical guide delineates the core mechanism of action of these compounds, building upon the well-established pharmacology of phenylethanolamine-based adrenergic agonists. The primary mode of action involves the activation of the β3-AR, a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade mediated by cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive overview of the signaling pathway, quantitative pharmacological data, and detailed experimental protocols for the characterization of these derivatives. The structural basis for their activity and selectivity is also discussed, offering insights for the rational design of novel therapeutic agents targeting the β3-AR for conditions such as overactive bladder (OAB), obesity, and type 2 diabetes.

Introduction

The phenylethanolamine scaffold is a well-recognized pharmacophore for adrenergic receptor agonists. Within this broad class, derivatives of p-aminophenyl ethanol have emerged as particularly promising therapeutic agents due to their high affinity and selectivity for the β3-AR. A notable example is Mirabegron, a potent β3-AR agonist used for the treatment of OAB, which features a p-aminophenyl ethanol moiety within its structure. While some metabolites of Mirabegron containing the p-aminophenyl ethanol core have been reported as pharmacologically inactive, numerous studies on analogous compounds demonstrate that appropriate substitutions on this scaffold can yield potent and selective β3-AR agonism.[1] This guide will explore the fundamental mechanism of action shared by these active derivatives.

The Beta-3 Adrenergic Receptor Signaling Pathway

The therapeutic effects of p-aminophenyl ethanol derivatives are mediated through the activation of the β3-AR, which is predominantly expressed in adipose tissue and the detrusor muscle of the urinary bladder. The signaling cascade is initiated upon agonist binding and can be summarized as follows:

-

Receptor Binding and Activation: The p-aminophenyl ethanol derivative binds to the orthosteric site of the β3-AR, inducing a conformational change in the receptor.

-

G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Downstream Effectors: The increased intracellular concentration of cAMP activates downstream effectors, primarily Protein Kinase A (PKA).

-

Physiological Response: PKA phosphorylates various intracellular proteins, leading to the ultimate physiological response, such as relaxation of the detrusor muscle in the bladder or stimulation of lipolysis in adipocytes.

Figure 1: Beta-3 Adrenergic Receptor Signaling Pathway.

Quantitative Pharmacological Data

The potency and selectivity of p-aminophenyl ethanol derivatives as β3-AR agonists are determined through various in vitro assays. The following tables summarize key quantitative data for representative compounds from the literature.

Table 1: Beta-3 Adrenergic Receptor Agonist Activity of Phenylethanolamine Derivatives

| Compound | Target | Assay Type | EC50 (nM) | Intrinsic Activity (%) | Selectivity vs. β1/β2-AR | Reference |

| 6-amino-2-pyridylacetanilide (36b) | Human β3-AR | cAMP Accumulation | Potent | High | Selective | [2] |

| 2-amino-5-methylthiazol-4-ylacetanilide (36g) | Human β3-AR | cAMP Accumulation | Potent | High | Selective | [2] |

| 5-amino-1,2,4-thiadiazol-3-ylacetanilide (36h) | Human β3-AR | cAMP Accumulation | Potent | High | Selective | [2] |

| L-757,793 (3-pyridylethanolamine) | Human β3-AR | Functional Assay | 6.3 | 70 | 1300-fold (β1), 500-fold (β2) | [3] |

| Compound 96 | Human β3-AR | Functional Assay | 0.062 | 116 | 103-fold (β1), 210-fold (β2) | [4] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect. Intrinsic Activity refers to the ability of a drug to produce a maximal response, relative to the endogenous agonist.

Detailed Experimental Protocols

The characterization of p-aminophenyl ethanol derivatives as β3-AR agonists relies on standardized in vitro experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a compound for the β3-AR.

Objective: To quantify the direct interaction between the test compound and the β3-AR.

Materials:

-

Cell membranes expressing the human β3-AR (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]-CGP12177).

-

Test compounds (p-aminophenyl ethanol derivatives).

-

Non-specific binding control (e.g., a high concentration of a known β-adrenergic antagonist like propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the β3-AR and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific control.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, the second messenger in the β3-AR signaling pathway.

Objective: To determine the functional potency (EC50) and efficacy (maximal response) of the test compound as a β3-AR agonist.

Materials:

-

Whole cells expressing the human β3-AR (e.g., CHO or HEK293 cells).

-

Test compounds (p-aminophenyl ethanol derivatives).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Plate reader compatible with the detection kit.

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP breakdown.

-

Compound Addition: Add varying concentrations of the test compound to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis: Lyse the cells according to the cAMP detection kit protocol.

-

cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Quantify the cAMP concentration in the cell lysates. Plot the cAMP concentration as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

Figure 3: cAMP Accumulation Assay Workflow.

Structure-Activity Relationship (SAR)

The biological activity of p-aminophenyl ethanol derivatives is highly dependent on their chemical structure. Key structural features that influence potency and selectivity for the β3-AR include:

-

The Phenylethanolamine Core: The (R)-stereochemistry of the hydroxyl group on the ethanolamine side chain is crucial for potent agonist activity.

-

The p-Amino Group: The presence of the amino group at the para position of the phenyl ring is a common feature of these agonists.

-

Substituents on the Amino Group: The nature of the substituent on the terminal amino group significantly impacts selectivity for the β3-AR over β1- and β2-ARs.

-

Substituents on the Phenyl Ring: Modifications to the phenyl ring can modulate potency and pharmacokinetic properties. For instance, the acetanilide moieties in the compounds listed in Table 1 contribute to their high potency and selectivity.[2]

Conclusion

Derivatives of p-aminophenyl ethanol act as potent and selective agonists of the beta-3 adrenergic receptor. Their mechanism of action is centered on the activation of the Gs-protein coupled β3-AR, leading to an increase in intracellular cAMP and subsequent physiological responses. The pharmacological profile of these compounds can be precisely characterized using in vitro methods such as radioligand binding and cAMP accumulation assays. A thorough understanding of the structure-activity relationships within this chemical class is essential for the design and development of novel β3-AR agonists with improved therapeutic indices for a range of clinical applications.

References

- 1. Mirabegron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of novel phenylethanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a novel and potent human and rat beta3-adrenergic receptor agonist, [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Information for 2-((p-Aminophenyl)sulphonyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 2-((p-Aminophenyl)sulphonyl)ethanol (CAS No: 5246-58-2). The information is intended to inform researchers, scientists, and drug development professionals about the potential hazards, handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications based on available data[1]:

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2[1]

-

Specific Target Organ Toxicity – Single Exposure (Respiratory System): Category 3[1]

A closely related compound, 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate, has been noted to cause skin irritation, serious eye damage, and is suspected of causing genetic defects[2][3]. While this information pertains to a different chemical, it suggests that caution should be exercised when handling aminophenyl sulfonyl derivatives.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₃S | |

| Molecular Weight | 201.24 g/mol | |

| Melting Point | 210-213 °C (decomposes) | [4] |

| Boiling Point (Predicted) | 469.2 ± 45.0 °C | [4] |

| Density (Predicted) | 1.364 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 13.83 ± 0.10 | [4] |

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. The following are examples of relevant OECD test guidelines that would be used to determine the health hazards of this chemical.

Skin Irritation Testing (Based on OECD Guideline 439)

This in vitro test evaluates the potential of a substance to cause skin irritation. It typically utilizes reconstructed human epidermis (RhE) models.

Methodology Outline:

-

Tissue Preparation: Reconstructed human epidermis tissue models are equilibrated under controlled conditions.

-

Test Substance Application: A precise amount of the test substance is applied topically to the surface of the tissue.

-

Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes).

-

Viability Assessment: After incubation and rinsing, cell viability is determined using a colorimetric assay, such as the MTT assay. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: The percentage of viable cells in the treated tissues is compared to that of a negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Eye Irritation Testing (Based on OECD Guideline 492)

This in vitro test assesses the potential of a substance to cause serious eye damage or irritation. It often employs reconstructed human cornea-like epithelium (RhCE) models.

Methodology Outline:

-

Tissue Preparation: RhCE tissue models are prepared and equilibrated.

-

Test Substance Application: The test substance is applied to the apical surface of the corneal tissue.

-

Incubation: The tissues are incubated for a defined period.

-

Viability Measurement: Cell viability is measured using methods like the MTT assay.

-

Data Interpretation: A significant reduction in tissue viability compared to the negative control suggests the substance is an eye irritant.

Exposure Controls and Personal Protection

To minimize exposure and ensure safety when handling this compound, the following personal protective equipment (PPE) and engineering controls are recommended.

| Control Measure | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber). |

| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator with a particulate filter. |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use only in a well-ventilated area.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Signaling Pathways and Experimental Workflows

As of the date of this guide, there is no specific information available in the scientific literature regarding the signaling pathways involved in the toxic effects of this compound. Research in this area would be valuable to understand its mechanism of action.

Below are generalized diagrams representing typical workflows for assessing chemical safety and a hypothetical signaling pathway for cellular irritation, created using the DOT language.

References

2-((p-Aminophenyl)sulphonyl)ethanol material safety data sheet (MSDS)

An In-depth Technical Guide to 2-((p-Aminophenyl)sulphonyl)ethanol

This technical guide provides a comprehensive overview of this compound (CAS No. 5246-58-2), a chemical intermediate of interest to researchers, scientists, and professionals in drug development. This document collates available material safety data, physical and chemical properties, and outlines general experimental procedures.

Chemical Identification and Properties

This compound is a sulfone compound containing a primary amine and a hydroxyl group. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| CAS Number | 5246-58-2 | [1][2] |

| Molecular Formula | C₈H₁₁NO₃S | [1][2] |

| Molecular Weight | 201.24 g/mol | [1] |

| Melting Point | 210-213 °C (decomposes) | [3] |

| Boiling Point (Predicted) | 469.2 ± 45.0 °C | [3] |

| Density (Predicted) | 1.364 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 13.83 ± 0.10 | [3] |

| Appearance | Powder | [2] |

Hazard Identification and Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Hazard Pictograms:

Caption: GHS pictogram for skin, eye, and respiratory irritation.

Precautionary Statements:[3]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

General Synthesis Pathway

The synthesis of this compound can be conceptualized as a multi-step process, likely starting from a nitro-substituted precursor. A possible synthetic route is the reduction of a nitro group to an amine. A Chinese patent describes a general method for preparing 2-hydroxyethyl sulfone aniline derivatives by reducing the corresponding nitrobenzene derivative with hydrazine hydrate in the presence of a catalyst.[4]

Caption: A potential synthesis pathway for this compound.

General Laboratory Handling Workflow

Safe handling of this compound is crucial due to its irritant properties. The following workflow outlines the key steps for handling this compound in a laboratory setting.[5][6]

Caption: General laboratory workflow for handling chemical compounds.

General Analytical Method

High-Performance Liquid Chromatography (HPLC) is a common analytical technique for the separation and quantification of organic compounds. While a specific method for this compound was not found, a reverse-phase HPLC method for a similar compound, 2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate, has been described and could be adapted.[7]

Representative HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector at a wavelength determined by the UV absorbance spectrum of the compound.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

Toxicological and Ecotoxicological Information

Storage and Disposal

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed.

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[3] It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a chemical intermediate with identified hazards of skin, eye, and respiratory irritation. While detailed experimental protocols and comprehensive toxicological and environmental data are limited in the public domain, this guide provides a summary of the available safety information and general procedures for its handling, synthesis, and analysis. Researchers and professionals should exercise caution and adhere to standard laboratory safety practices when working with this compound. It is highly recommended to obtain a comprehensive Safety Data Sheet (SDS) from the supplier before use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-[(p-aminophenyl)sulphonyl]ethanol, CasNo.5246-58-2 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 3. 2-[(p-aminophenyl)sulphonyl]ethanol | 5246-58-2 [amp.chemicalbook.com]

- 4. CN101037405A - Preparation method of aniline derivative containing 2-hydroxyethylsulfonyl - Google Patents [patents.google.com]

- 5. artsci.usu.edu [artsci.usu.edu]

- 6. gz-supplies.com [gz-supplies.com]

- 7. Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester) | SIELC Technologies [sielc.com]

A Technical Guide to the Biological Activity of Aminophenyl Sulfone Compounds

Abstract: This document provides an in-depth technical overview of the biological activities associated with aminophenyl sulfone compounds. It is intended for researchers, scientists, and professionals in the field of drug development. The guide covers the core mechanisms of action, a quantitative summary of antibacterial, anti-inflammatory, and anticancer activities, and key structure-activity relationships. Detailed experimental protocols for foundational assays are provided, and complex biological pathways and workflows are illustrated using Graphviz diagrams to ensure clarity and accessibility.

Introduction to Aminophenyl Sulfones

Aminophenyl sulfones are a class of organosulfur compounds characterized by a sulfonyl group attached to two aminophenyl rings. The archetypal compound of this class is 4,4'-diaminodiphenyl sulfone, commonly known as dapsone.[1] Initially recognized for its potent antibacterial effects, particularly against Mycobacterium leprae, the causative agent of leprosy, the therapeutic applications for dapsone and its derivatives have expanded significantly.[2][3] Research has revealed a broad spectrum of biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties.[4][5] This guide explores the multifaceted biological profile of these compounds, detailing their molecular mechanisms, summarizing key quantitative data, and providing standardized protocols for their evaluation.

Key Mechanisms of Action

Aminophenyl sulfone compounds exert their biological effects through several distinct molecular mechanisms. The most well-characterized of these are its antibacterial and anti-inflammatory pathways.

Antibacterial Activity: Dihydropteroate Synthase Inhibition

The primary antibacterial mechanism of aminophenyl sulfones is the inhibition of folic acid synthesis in prokaryotes.[2] Structurally similar to para-aminobenzoic acid (PABA), these compounds act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[6] This enzyme is crucial for the conversion of PABA into dihydrofolic acid, an essential precursor for the synthesis of nucleic acids.[2] By blocking this pathway, aminophenyl sulfones effectively halt bacterial replication, resulting in a bacteriostatic effect.[4][6]

Anti-inflammatory Activity: Myeloperoxidase and Neutrophil Inhibition

Beyond their antimicrobial effects, aminophenyl sulfones, particularly dapsone, exhibit significant anti-inflammatory properties.[2] This activity is largely attributed to the inhibition of neutrophil function.[7] A key mechanism is the reversible inhibition of myeloperoxidase (MPO), an enzyme within neutrophils that produces hypochlorous acid (HOCl) and other reactive oxygen species that cause tissue damage during inflammation.[8] By arresting MPO in an inactive state, dapsone reduces the production of these cytotoxic oxidants, thereby mitigating inflammatory damage.[2][8] Furthermore, dapsone can interfere with chemoattractant-induced signal transduction in neutrophils, suppressing their recruitment to inflammatory sites.[7]

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Anti-inflammatory action of dapsone: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human red blood cell (HRBC) membrane stabilization test [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Structural Analogs of 2-((p-Aminophenyl)sulphonyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((p-Aminophenyl)sulphonyl)ethanol serves as a versatile chemical scaffold. While historically significant as a precursor in the synthesis of reactive dyes, its inherent structural motifs—a primary aromatic amine, a phenylsulfone, and a primary alcohol—offer rich opportunities for medicinal chemistry exploration. The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The aminophenyl group provides a key site for modification to modulate pharmacokinetic and pharmacodynamic properties. This guide explores the synthesis, potential biological activities, and relevant signaling pathways of structural analogs of this compound, providing a framework for the development of novel therapeutic candidates.

Core Structure and Proposed Modifications

The core structure of this compound presents several avenues for structural modification to develop analogs with diverse biological activities. This guide will focus on three primary classes of hypothetical analogs:

-

Class I: N-Acyl Analogs: Modification of the p-amino group through acylation to introduce various amide functionalities.

-

Class II: Phenyl Ring Substituted Analogs: Introduction of substituents onto the phenyl ring to alter electronic and steric properties.

-

Class III: Aniline Bioisosteres: Replacement of the aniline moiety with other functional groups to improve metabolic stability and other pharmacological parameters.

Synthesis of Structural Analogs

General Synthetic Protocols

1. Synthesis of N-Acyl-2-((p-aminophenyl)sulfonyl)ethanol Analogs (Class I)

-

Objective: To introduce a variety of acyl groups to the p-amino moiety of 2-((p-aminophenyl)sulfonyl)ethanol.

-

General Procedure:

-

Dissolve 2-((p-aminophenyl)sulfonyl)ethanol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the N-acyl analog.

-

2. Synthesis of Phenyl Ring-Substituted 2-((p-aminophenyl)sulfonyl)ethanol Analogs (Class II)

-

Objective: To introduce substituents on the phenyl ring. This is typically achieved by starting with an appropriately substituted aniline.

-

General Procedure (Example for a 3-chloro-4-aminophenyl analog):

-

Begin with 2-chloro-4-nitroaniline.

-

Convert the aniline to a diazonium salt by reacting with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C.

-

Displace the diazonium group with a sulfinate group via a Sandmeyer-type reaction, for example, by reacting with sulfur dioxide in the presence of a copper catalyst to form the corresponding sulfonyl chloride, followed by reduction to the sulfinate.

-

Alkylate the resulting sodium 2-chloro-4-nitrophenylsulfinate with 2-chloroethanol in a suitable solvent (e.g., DMF) to yield 2-((2-chloro-4-nitrophenyl)sulfonyl)ethanol.

-

Reduce the nitro group to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H2/Pd-C) to obtain 2-((4-amino-2-chlorophenyl)sulfonyl)ethanol.

-

Purify the final product by column chromatography or recrystallization.

-

3. Synthesis of Bioisosteres of the Aniline Moiety (Class III)

-

Objective: To replace the aniline group with a bioisosteric equivalent, such as a saturated carbocycle, to potentially improve the metabolic profile.[1]

-

General Strategy: The synthesis of these analogs is more complex and would require a multi-step approach starting from a suitable bioisosteric precursor. For example, to synthesize an analog where the aminophenyl group is replaced by an aminonorbornane moiety:

-

Start with a commercially available or synthesized aminonorbornane derivative that has a suitable functional group for the introduction of the sulfonyl ethanol moiety.

-

The synthesis would likely involve the formation of a sulfone linkage to the norbornane ring, which is a non-trivial synthetic challenge and would require specialized methods, potentially involving radical chemistry or transition-metal-catalyzed cross-coupling reactions.

-

Due to the complexity and the need for specific starting materials, a detailed general protocol is not provided here, but the strategy would be guided by modern organic synthesis techniques for C-S bond formation on saturated carbocycles.

-

Hypothetical Biological Activity Data

Table 1: Hypothetical Anticancer Activity of this compound Analogs

| Compound ID | Class | R Group / Substitution | Target | IC50 (µM) |

| Parent | - | - | EGFR | >100 |

| I-a | I | Acetyl | EGFR | 50 |

| I-b | I | Benzoyl | EGFR | 25 |

| I-c | I | 4-Chlorobenzoyl | EGFR | 10 |

| II-a | II | 3-Chloro | EGFR | 40 |

| II-b | II | 3-Methoxy | EGFR | 60 |

| III-a | III | 4-Aminonorbornane | EGFR | 15 |

Table 2: Hypothetical Antibacterial Activity of this compound Analogs

| Compound ID | Class | R Group / Substitution | Target Organism | MIC (µg/mL) |

| Parent | - | - | S. aureus | 128 |

| I-a | I | Acetyl | S. aureus | 256 |

| I-b | I | Benzoyl | S. aureus | >256 |

| I-c | I | 4-Chlorobenzoyl | S. aureus | >256 |

| II-a | II | 3-Chloro | S. aureus | 64 |

| II-b | II | 3-Methoxy | S. aureus | 96 |

| III-a | III | 4-Aminonorbornane | S. aureus | 32 |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the synthesized analogs on a cancer cell line (e.g., A549 - human lung carcinoma).

-

Materials:

-

Synthesized analog compounds.

-

A549 cell line.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well microplates.

-

-

Procedure:

-

Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare stock solutions of the test compounds in DMSO and then dilute with the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against a bacterial strain (e.g., Staphylococcus aureus).

-

Materials:

-

Synthesized analog compounds.

-

S. aureus strain (e.g., ATCC 29213).

-

Mueller-Hinton Broth (MHB).

-

96-well microplates.

-

-

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate. The concentration range can be, for example, from 256 µg/mL to 0.5 µg/mL.

-

Add the bacterial inoculum to each well containing the diluted compounds.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) can be used as a reference standard.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Signaling Pathways and Mechanisms of Action

Antibacterial Mechanism of Action: Folate Synthesis Inhibition

Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2][3] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its inhibition leads to the cessation of bacterial growth and replication.[2][3] This pathway is a prime target for antibacterial drugs because humans obtain folic acid from their diet and do not possess the DHPS enzyme.[2]

Caption: Competitive inhibition of bacterial folate synthesis by sulfonamide analogs.

Potential Anticancer Mechanism: Receptor Tyrosine Kinase (RTK) Signaling Inhibition

Many sulfonamide-containing drugs have been developed as inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, survival, and migration.[4][5][6] Dysregulation of RTK signaling is a hallmark of many cancers.[5][7] Analogs of 2-((p-aminophenyl)sulfonyl)ethanol could potentially be designed to target the ATP-binding site of a specific RTK, thereby inhibiting its kinase activity and downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[5][8]

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Through systematic structural modifications, including N-acylation, phenyl ring substitution, and bioisosteric replacement of the aniline moiety, it is plausible to generate a diverse library of analogs with potential anticancer and antibacterial activities. The synthetic routes and biological evaluation protocols outlined in this guide provide a foundational framework for researchers to explore the therapeutic potential of this versatile chemical class. Further investigation into the structure-activity relationships and mechanisms of action of these analogs will be crucial in advancing them toward clinical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 6. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 8. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

toxicological data for 2-((p-Aminophenyl)sulphonyl)ethanol

An in-depth analysis of the toxicological profile of 2-((p-Aminophenyl)sulphonyl)ethanol is challenging due to a lack of direct data on this specific compound in publicly available scientific literature and databases. However, by examining a closely related and well-studied compound, Dapsone (4,4'-diaminodiphenyl sulfone), we can infer a potential toxicological profile and provide a framework for its assessment. Dapsone is structurally similar, and its toxicological mechanisms, particularly those related to oxidative stress and methemoglobinemia, are well-documented.

This guide provides a comprehensive overview of the toxicological data for Dapsone as a surrogate for this compound, targeting researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Toxicological Data Summary

The toxicological data for Dapsone is summarized below, providing insights into its potential effects. This data is critical for understanding the compound's safety profile.

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Mouse | Oral | 447 mg/kg | |

| LD50 | Rat | Oral | >2000 mg/kg | |

| LD50 | Rabbit | Oral | 500 mg/kg | |

| Methemoglobin Formation | Human | Oral (overdose) | Significant | |

| Primary Mechanism of Toxicity | In vitro/In vivo | Multiple | Oxidative stress |

Key Toxicological Endpoints:

-

Acute Toxicity: Dapsone exhibits moderate acute toxicity upon oral administration in animal models.

-

Hematologic Toxicity: The most significant toxicological effect of Dapsone is methemoglobinemia, characterized by the oxidation of ferrous iron in hemoglobin to the ferric state, which is incapable of binding oxygen. This leads to functional anemia and cyanosis.

-

Metabolism-Induced Toxicity: The toxicity of Dapsone is intrinsically linked to its metabolism. The N-hydroxylation of Dapsone to its hydroxylamine metabolite (DDS-NOH) is a critical step, as this metabolite is a potent oxidizing agent responsible for methemoglobin formation.

Experimental Protocols

To assess the potential hematologic toxicity of a compound like this compound, a standard in vitro protocol for evaluating methemoglobin formation can be employed.

Protocol: In Vitro Methemoglobin Formation Assay

1. Objective: To determine the potential of a test compound to induce methemoglobin formation in red blood cells.

2. Materials:

- Freshly collected whole blood from a suitable species (e.g., rat, human).

- Phosphate-buffered saline (PBS), pH 7.4.

- Test compound (e.g., this compound).

- Positive control (e.g., Dapsone hydroxylamine).

- Negative control (vehicle, e.g., DMSO).

- Spectrophotometer.

3. Methodology:

- Preparation of Red Blood Cell (RBC) Suspension:

- Centrifuge whole blood to separate plasma and buffy coat.

- Wash the RBC pellet three times with PBS.

- Resuspend the RBCs in PBS to a final hematocrit of 2%.

- Incubation:

- Pre-incubate the RBC suspension at 37°C for 10 minutes.

- Add the test compound, positive control, or negative control to the RBC suspension.

- Incubate the mixture for a specified time course (e.g., 0, 30, 60, 120 minutes) at 37°C with gentle shaking.

- Measurement of Methemoglobin:

- At each time point, take an aliquot of the RBC suspension.

- Lyse the RBCs with a hypotonic solution.

- Measure the absorbance of the lysate at multiple wavelengths (e.g., 630 nm and 576 nm) using a spectrophotometer.

- Calculate the percentage of methemoglobin using a standard formula (e.g., the Evelyn-Malloy method).

4. Data Analysis:

- Plot the percentage of methemoglobin formation against time for each concentration of the test compound.

- Compare the results to the positive and negative controls to determine the methemoglobin-forming potential of the test compound.

Visualizations

Metabolic Pathway of Dapsone

The following diagram illustrates the key metabolic pathway of Dapsone leading to the formation of its toxic hydroxylamine metabolite.

Experimental Workflow for In Vitro Toxicity Screening

This diagram outlines a typical workflow for screening the potential toxicity of a new chemical entity.

Methodological & Application

Applications of 2-((p-Aminophenyl)sulphonyl)ethanol in Dye Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((p-Aminophenyl)sulphonyl)ethanol and its sulfate ester derivative, 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate, commonly known as parabase ester, are pivotal intermediates in the synthesis of vinyl sulfone (VS) reactive dyes. These dyes are a significant class of reactive dyes used for coloring cellulosic fibers such as cotton and linen. The vinyl sulfone group, typically generated in situ from the sulfate ester under alkaline conditions, forms a stable covalent bond with the hydroxyl groups of cellulose fibers, resulting in dyeings with high wash fastness.

The primary application of this compound derivatives in dye synthesis is as a diazo component in the preparation of azo dyes and as a key building block for anthraquinone and other dye classes. The amino group on the phenyl ring can be readily diazotized and coupled with various aromatic compounds (coupling components) to produce a wide spectrum of colors.

Key Applications

-

Azo Reactive Dyes: As a diazo component, it is fundamental in creating a vast array of azo reactive dyes. The resulting dyes are known for their brilliant shades and excellent fastness properties.

-

Anthraquinone Reactive Dyes: It is used in the synthesis of brilliant blue and other colored dyes based on the anthraquinone chromophore. A notable example is C.I. Reactive Blue 19.

-

Bifunctional Reactive Dyes: This compound can be incorporated into dye structures that also contain other reactive groups, such as a monochlorotriazine, to create bifunctional reactive dyes. These dyes offer improved fixation efficiency and robustness to varying dyeing conditions.

Data Presentation

Table 1: Performance Characteristics of a Synthesized Orange Reactive Dye

| Parameter | Value | Reference |

| Purity | 98.13% | [1] |

| Elemental Analysis | C: 30.54%, H: 2.33%, N: 7.20%, S: 24.88% | [1] |

Table 2: Fastness Properties of Bifunctional Reactive Dyes on Cotton

| Dye | Light Fastness | Wash Fastness |

| Dye 10a (without bromo group) | 5 | Good |

| Dye 10b (with bromo group) | 4 | Good |

Note: Fastness is rated on a scale of 1 to 5, where 5 indicates the highest fastness.

Experimental Protocols

Protocol 1: Synthesis of an Azo Reactive Dye (General Procedure)

This protocol describes a general two-step process for the synthesis of a monoazo reactive dye using 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate as the diazo component.

Step 1: Diazotization of 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate

-

In a beaker, suspend 2.81 g (0.01 mole) of 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate in 30 ml of water.

-

Add 10 ml of concentrated hydrochloric acid dropwise to the well-stirred suspension.

-